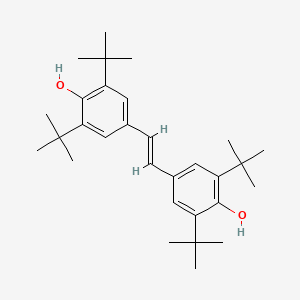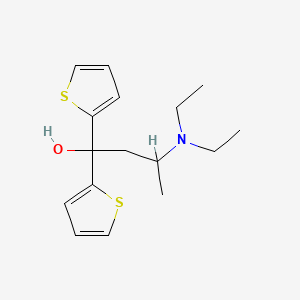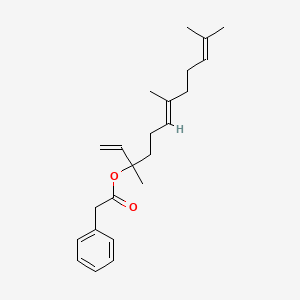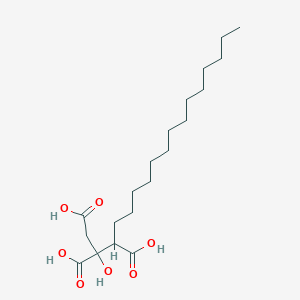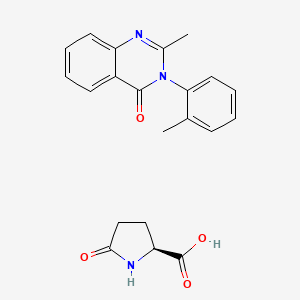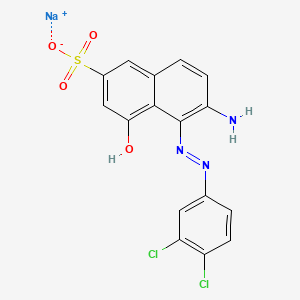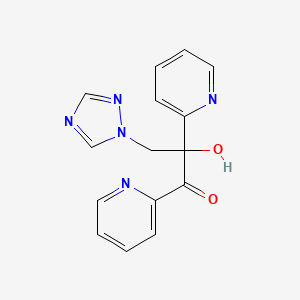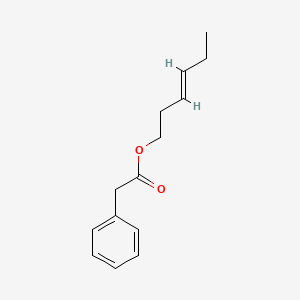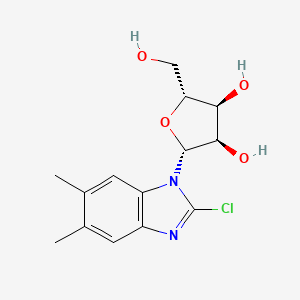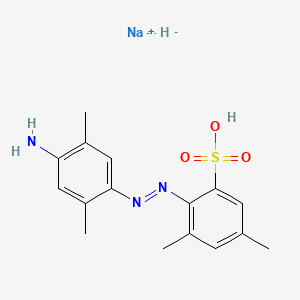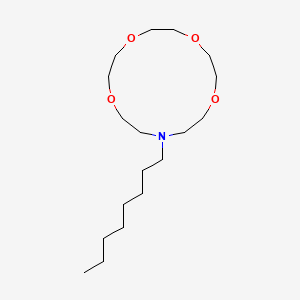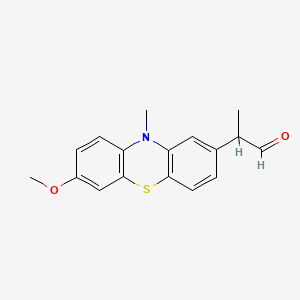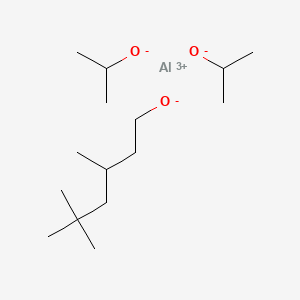
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium is a chemical compound with the molecular formula C15H33AlO3 It is an organoaluminum compound that features two propan-2-olato ligands and one 3,5,5-trimethylhexan-1-olato ligand coordinated to an aluminum center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium typically involves the reaction of aluminum alkoxides with the corresponding alcohols. One common method is to react aluminum isopropoxide with 3,5,5-trimethylhexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding ketones or aldehydes.
Reduction: It can be reduced to form aluminum hydrides and the corresponding alcohols.
Substitution: The alkoxo ligands can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and ketones or aldehydes.
Reduction: Aluminum hydrides and alcohols.
Substitution: Aluminum halides and new alkoxo compounds.
Aplicaciones Científicas De Investigación
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoaluminum compounds and as a catalyst in various organic reactions.
Biology: The compound can be used in the study of aluminum’s biological effects and interactions with biomolecules.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, such as coatings and polymers, due to its ability to form stable complexes with other compounds.
Mecanismo De Acción
The mechanism by which bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium exerts its effects involves the coordination of the aluminum center with various ligands. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum isopropoxide: Similar in structure but lacks the 3,5,5-trimethylhexan-1-olato ligand.
Aluminum sec-butoxide: Another organoaluminum compound with different alkoxo ligands.
Aluminum tert-butoxide: Features tert-butoxy ligands instead of propan-2-olato and 3,5,5-trimethylhexan-1-olato ligands.
Uniqueness
Bis(propan-2-olato)(3,5,5-trimethylhexan-1-olato)aluminium is unique due to the presence of the bulky 3,5,5-trimethylhexan-1-olato ligand, which can influence its reactivity and stability. This makes it particularly useful in applications where steric hindrance and specific ligand effects are important.
Propiedades
Número CAS |
95873-52-2 |
|---|---|
Fórmula molecular |
C15H33AlO3 |
Peso molecular |
288.40 g/mol |
Nombre IUPAC |
aluminum;propan-2-olate;3,5,5-trimethylhexan-1-olate |
InChI |
InChI=1S/C9H19O.2C3H7O.Al/c1-8(5-6-10)7-9(2,3)4;2*1-3(2)4;/h8H,5-7H2,1-4H3;2*3H,1-2H3;/q3*-1;+3 |
Clave InChI |
RTXVDJYPHQIQTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[O-].CC(C)[O-].CC(CC[O-])CC(C)(C)C.[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



